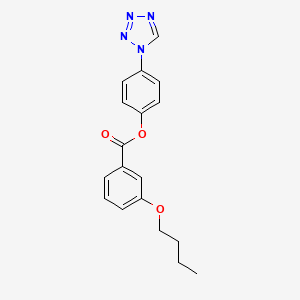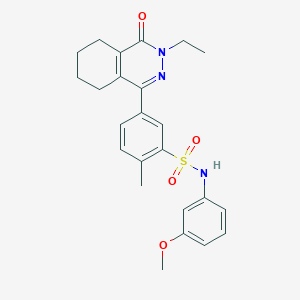![molecular formula C25H18ClN5O3 B11321133 N-(3-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11321133.png)
N-(3-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-(3-acétylphényl)-1-[3-(4-chlorophényl)-2,1-benzoxazol-5-yl]-5-méthyl-1H-1,2,3-triazole-4-carboxamide est un composé organique complexe qui a suscité un intérêt dans divers domaines scientifiques en raison de ses propriétés structurales uniques et de ses applications potentielles. Ce composé est caractérisé par la présence de plusieurs groupes fonctionnels, notamment un groupe acétyle, un groupe chlorophényle, un cycle benzoxazole et un cycle triazole, qui contribuent à sa réactivité chimique diversifiée et à son activité biologique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-(3-acétylphényl)-1-[3-(4-chlorophényl)-2,1-benzoxazol-5-yl]-5-méthyl-1H-1,2,3-triazole-4-carboxamide implique généralement des réactions organiques à plusieurs étapes. Le processus commence par la préparation de composés intermédiaires, qui sont ensuite soumis à diverses réactions chimiques pour former le produit final. Les étapes clés de la synthèse peuvent inclure :
Formation du cycle benzoxazole : Cela peut être réalisé par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction du cycle triazole :
Acétylation et chloration :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse afin d'améliorer le rendement et la pureté. Cela peut inclure l'utilisation de systèmes catalytiques avancés, de réacteurs à écoulement continu et de techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le N-(3-acétylphényl)-1-[3-(4-chlorophényl)-2,1-benzoxazol-5-yl]-5-méthyl-1H-1,2,3-triazole-4-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en fonction des groupes fonctionnels impliqués.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Agents halogénants comme le chlorure de thionyle pour la substitution électrophile.
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques ciblés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le N-(3-acétylphényl)-1-[3-(4-chlorophényl)-2,1-benzoxazol-5-yl]-5-méthyl-1H-1,2,3-triazole-4-carboxamide a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique et comme ligand en chimie de coordination.
Biologie : Étudié pour son potentiel en tant que molécule biologiquement active possédant des propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, notamment comme agent anti-inflammatoire et analgésique.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les nanomatériaux, en raison de ses propriétés structurales uniques.
Mécanisme d'action
Le mécanisme d'action du N-(3-acétylphényl)-1-[3-(4-chlorophényl)-2,1-benzoxazol-5-yl]-5-méthyl-1H-1,2,3-triazole-4-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en :
Se liant aux enzymes : Inhibant ou activant des enzymes impliquées dans des voies biochimiques clés.
Interagissant avec les récepteurs : Modulant l'activité des récepteurs pour influencer la signalisation cellulaire.
Perturbant les processus cellulaires : Affectant des processus tels que la réplication de l'ADN, la synthèse des protéines et la division cellulaire.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3-acétylphényl)-2-(4-chlorophényl)acétamide
- N-(3-acétylphényl)-2-(4-chlorophénoxy)acétamide
- Acétamide, N-(4-chlorophényl)-
Unicité
Le N-(3-acétylphényl)-1-[3-(4-chlorophényl)-2,1-benzoxazol-5-yl]-5-méthyl-1H-1,2,3-triazole-4-carboxamide se distingue par sa combinaison de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique uniques. La présence des cycles benzoxazole et triazole, en particulier, le distingue d'autres composés similaires et contribue à sa large gamme d'applications.
Propriétés
Formule moléculaire |
C25H18ClN5O3 |
|---|---|
Poids moléculaire |
471.9 g/mol |
Nom IUPAC |
N-(3-acetylphenyl)-1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C25H18ClN5O3/c1-14-23(25(33)27-19-5-3-4-17(12-19)15(2)32)28-30-31(14)20-10-11-22-21(13-20)24(34-29-22)16-6-8-18(26)9-7-16/h3-13H,1-2H3,(H,27,33) |
Clé InChI |
OQTXGQSEVUSIDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=CC=CC(=C5)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]benzamide](/img/structure/B11321053.png)
![2-(2,3-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11321072.png)
![N-[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide](/img/structure/B11321079.png)
![N-(3-fluoro-2-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11321081.png)
![4-(benzylsulfanyl)-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11321109.png)

![5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B11321124.png)
![N-cyclopropyl-2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11321127.png)



![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(4-fluorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11321141.png)
![2-Methyl-4-(4-methylpiperazin-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B11321143.png)
![2-(2-methylphenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11321145.png)
